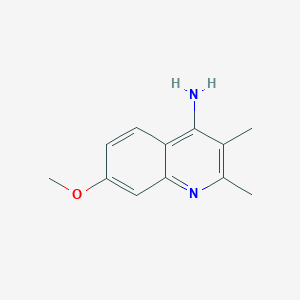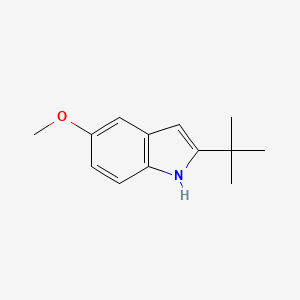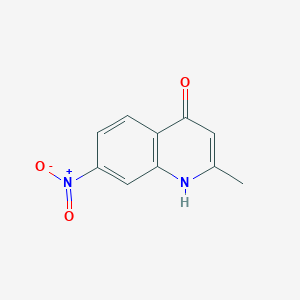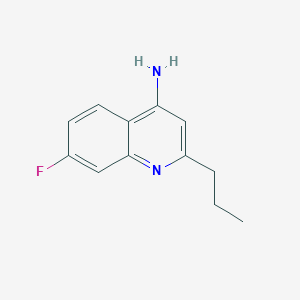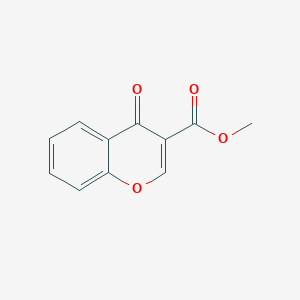![molecular formula C12H11NO2 B11899504 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol CAS No. 739320-29-7](/img/structure/B11899504.png)
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is a heterocyclic aromatic organic compound. It belongs to the isoquinoline family, which is known for its diverse biological activities and presence in many natural alkaloids . The compound’s structure includes a cyclopenta ring fused to an isoquinoline core, with hydroxyl groups at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol can be achieved through several methods. One common approach involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as starting materials. This reaction proceeds through cyclization under acidic conditions . Another method involves the tandem nucleophilic addition and cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . This method exploits the basicity differences between isoquinoline and quinoline, allowing for efficient separation and purification.
Analyse Des Réactions Chimiques
Types of Reactions
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens and nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives with reduced aromaticity.
Substitution: Halogenated and nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol involves its interaction with various molecular targets. The hydroxyl groups at positions 5 and 6 can form hydrogen bonds with biological molecules, influencing their activity. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoquinoline: A structural isomer of quinoline, known for its presence in natural alkaloids.
Quinoline: Another benzopyridine with similar biological activities.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
8,9-Dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol is unique due to its specific substitution pattern and the presence of hydroxyl groups at the 5 and 6 positions. This structural feature imparts distinct chemical reactivity and biological activity, differentiating it from other isoquinoline derivatives.
Propriétés
Numéro CAS |
739320-29-7 |
|---|---|
Formule moléculaire |
C12H11NO2 |
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
8,9-dihydro-7H-cyclopenta[h]isoquinoline-5,6-diol |
InChI |
InChI=1S/C12H11NO2/c14-11-8-3-1-2-7(8)10-6-13-5-4-9(10)12(11)15/h4-6,14-15H,1-3H2 |
Clé InChI |
WQLOIUMMXSEOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=C(C3=C2C=NC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



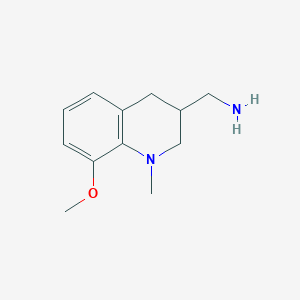
![9-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine hydrochloride](/img/structure/B11899441.png)

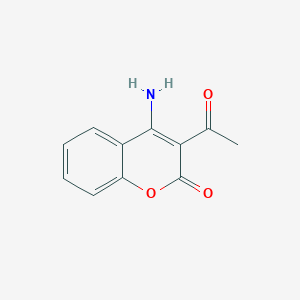
![2-Chloro-4-methoxy-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11899465.png)
